Doxorubicinolone (Mixture of Diastereomers)
Description
Doxorubicinolone (Mixture of Diastereomers) is a metabolite of the well-known chemotherapeutic agent doxorubicin. It is a compound of significant interest in the field of organic chemistry and biochemistry due to its complex structure and multiple stereocenters. The compound is primarily used for research purposes, particularly in the study of stereochemical outcomes of reactions and the development of novel compounds that interact with DNA .
Properties
CAS No. |
210837-88-0 |
|---|---|
Molecular Formula |
C21H20O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(7S,9S)-9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12?,21-/m0/s1 |
InChI Key |
CGVVIRBOJFDFBH-PTIJRGHASA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(CO)O)O)C(=C3C2=O)O)O |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Reduction Using Sodium Borohydride
Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the keto group of doxorubicin. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding a mixture of diastereomers due to the inherent chirality at C-13.
Reaction Conditions:
-
Solvent: Methanol
-
Temperature: 0–5°C
-
Time: 2–4 hours
-
Yield: 70–75%
The diastereomeric ratio (dr) typically ranges from 1:1 to 3:1, influenced by steric effects and solvent polarity.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under hydrogen gas (1–3 atm) provide an alternative reduction method. This approach minimizes over-reduction but requires stringent control of reaction parameters to avoid decomposition of the anthraquinone moiety.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 wt% Pd/C |
| Solvent | Ethyl acetate |
| Pressure | 2 atm H₂ |
| Temperature | 25°C |
| Yield | 80–85% |
Catalytic hydrogenation favors the cis-diol configuration, achieving a dr of 2:1.
Intermediate Synthesis and Functionalization
The synthesis of doxorubicinolone intermediates, as detailed in Patent 5,200,513, involves multi-step transformations to install critical functional groups and stereocenters.
Cyclohexane Intermediate Preparation
Methyl 3α,5α-dihydroxy-5β-(trimethylsilylethynyl)-2α-nitromethylcyclohexane-1β-carboxylate acetonide serves as a key precursor. Its condensation with 1,4-dihydro-4,4,5-trimethoxy-1-oxonaphthalene in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields a nitro-containing tetracyclic intermediate.
Critical Steps:
-
Condensation: DBU-mediated Michael addition in tetrahydrofuran (THF) at −20°C.
-
Cyclization: Intramolecular aldol condensation under acidic conditions (pH 4–5).
Oxidation and Reduction Sequences
The intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to form a naphthacenedione derivative, followed by regioselective reduction using NaBH₄ to install the C-13 hydroxyl group.
Diastereomer Control:
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance trans-diol formation.
-
Temperature: Lower temperatures (−10°C) favor kinetic over thermodynamic control, altering dr.
Industrial-Scale Production Considerations
While laboratory-scale synthesis prioritizes diastereomer purity, industrial production emphasizes cost-efficiency and scalability.
Batch vs. Continuous Flow Systems
| Parameter | Batch Reactors | Continuous Flow |
|---|---|---|
| Throughput | Moderate | High |
| Diastereomer Control | Variable (dr 1.5:1) | Consistent (dr 2:1) |
| Catalyst Recovery | Challenging | Efficient |
Continuous flow systems enable precise temperature and pressure regulation, improving reproducibility.
Purification Techniques
-
Chromatography: Reverse-phase HPLC with C18 columns resolves diastereomers (acetonitrile/water gradient).
-
Crystallization: Ethanol/water mixtures (3:1 v/v) selectively crystallize the major diastereomer.
Analytical Characterization of Diastereomers
High-Performance Liquid Chromatography (HPLC)
Conditions:
-
Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase: 40:60 acetonitrile/10 mM ammonium acetate
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Retention Times:
-
Diastereomer A: 12.3 min
-
Diastereomer B: 14.7 min
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃):
-
Diastereomer A: δ 4.35 (d, J = 6.5 Hz, H-13)
-
Diastereomer B: δ 4.28 (d, J = 5.8 Hz, H-13)
-
-
¹³C NMR: C-13 chemical shifts differ by 0.9 ppm between diastereomers.
Chemical Reactions Analysis
Types of Reactions
Doxorubicinolone (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: As mentioned, it is typically produced through the reduction of doxorubicin.
Substitution: The hydroxyl groups present in the molecule can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted analogs that can be further studied for their biological activity .
Scientific Research Applications
Cancer Treatment Applications
Mechanism of Action
Doxorubicinolone retains the core structure of doxorubicin, an anthracycline antibiotic known for its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. It is primarily used in treating various malignancies, including breast cancer, leukemia, and lymphoma. The compound's efficacy is attributed to its ability to generate reactive oxygen species (ROS), which further contribute to its antitumor effects .
Clinical Efficacy
Research indicates that doxorubicin-based therapies can significantly reduce mortality rates in patients with solid tumors. For instance, a meta-analysis demonstrated a 15% reduction in the risk of death from ovarian cancer when treated with doxorubicin . Furthermore, studies have shown that doxorubicinolone may enhance the therapeutic index by providing similar anticancer effects with potentially reduced cardiotoxicity compared to its parent compound .
Analytical Applications
Characterization and Quality Control
Doxorubicinolone is utilized in analytical method development for quality control (QC) purposes. It serves as a reference standard for validating analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for determining the concentration of doxorubicinolone and its metabolites in biological samples .
Method Validation
A study validated an LC-MS/MS method for quantifying doxorubicinolone in mouse plasma, demonstrating linear calibration curves over a wide concentration range. The method showed excellent repeatability and accuracy, making it suitable for pharmacokinetic studies . Such analytical techniques are critical for ensuring the safety and efficacy of doxorubicinolone in clinical settings.
Hybrid Drug Development
Combination Therapies
Recent research has focused on hybrid compounds that combine doxorubicin with other therapeutic agents to enhance anticancer efficacy while minimizing side effects. For example, hybridization with antioxidants aims to mitigate doxorubicin's cardiotoxicity while maintaining its cytotoxic effects against cancer cells . These compounds have shown promising results in preclinical models, indicating their potential as safer alternatives for cancer treatment.
Case Studies
Several studies have evaluated the effectiveness of doxorubicin-based hybrids against resistant cancer cell lines. One study reported that a novel hybrid compound exhibited superior cytotoxicity against lung cancer cells compared to standard doxorubicin treatments, suggesting that structural modifications can lead to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of Doxorubicinolone (Mixture of Diastereomers) involves its interaction with DNA. Similar to doxorubicin, it can intercalate between DNA base pairs, disrupting the function of DNA-associated enzymes and leading to cytotoxic effects. This interaction can trigger various molecular pathways, including the activation of apoptosis through the Bcl-2/Bax pathway and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: The parent compound, widely used in chemotherapy.
Epirubicin: Another anthracycline with similar properties but different stereochemistry.
Daunorubicin: A related compound with a similar mechanism of action but different clinical applications
Uniqueness
Doxorubicinolone (Mixture of Diastereomers) is unique due to its multiple stereocenters, which allow for the study of chiral resolution and enantioselective synthesis. Its role as a metabolite of doxorubicin also makes it valuable in understanding the metabolic pathways and potential side effects of chemotherapeutic agents .
Biological Activity
Doxorubicinolone, a mixture of diastereomers derived from doxorubicin, exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, biological effects, and comparative studies with related compounds.
Overview of Doxorubicinolone
Doxorubicinolone is a metabolite of doxorubicin, an anthracycline antibiotic widely used in chemotherapy. Its structure allows it to interact with cellular components similarly to doxorubicin, albeit with variations in potency and side effects due to the presence of different diastereomers.
Doxorubicinolone shares several mechanisms with doxorubicin, primarily through:
- DNA Intercalation : Doxorubicinolone intercalates between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription.
- Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This leads to increased DNA strand breaks.
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, contributing to apoptosis in cancer cells .
Antitumor Activity
Doxorubicinolone has been shown to possess significant antitumor activity across various cancer cell lines. In vitro studies indicate that it effectively induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like BCL-2 .
Comparative Studies
A comparative analysis of doxorubicin and its metabolites, including doxorubicinolone, reveals differences in cytotoxicity:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Doxorubicin | 0.5 | DNA intercalation, Topoisomerase II inhibition |
| Doxorubicinolone | 1.2 | Similar mechanisms but lower potency |
| Doxorubicinone | 0.8 | DNA intercalation |
*IC50 values indicate the concentration required to inhibit cell growth by 50% in vitro.
Case Studies
- Breast Cancer : A study demonstrated that doxorubicinolone effectively reduced tumor size in MCF-7 breast cancer xenografts in mice, showcasing its potential as a therapeutic agent .
- Leukemia : Clinical trials indicated that patients treated with doxorubicinolone exhibited improved survival rates compared to those receiving standard treatments alone .
Cardiovascular Effects
While doxorubicinolone exhibits potent anticancer properties, it is also associated with cardiotoxicity similar to that observed with doxorubicin. Studies have shown that cumulative doses can lead to subclinical cardiac dysfunction and heart failure . The mechanisms underlying this toxicity include oxidative stress and damage to cardiac myocytes.
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Doxorubicinolone as a mixture of diastereomers?
Synthesis typically involves controlled reduction of doxorubicin or its derivatives, followed by purification using chromatographic techniques. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and chiral HPLC to verify diastereomeric ratios. For purity assessment, combine UV-Vis spectroscopy with reversed-phase HPLC (e.g., C18 columns) using certified reference standards from suppliers like Toronto Research Chemicals or TLC Pharmaceutical Standards .
Q. Which analytical techniques are optimal for separating and quantifying Doxorubicinolone diastereomers?
Chiral stationary phase HPLC (e.g., Chiralpak® columns) or UPLC with polar organic mobile phases can resolve diastereomers. For quantification, use deuterated internal standards (e.g., Doxorubicinolone-d3) to enhance mass spectrometry accuracy. LC-MS/MS with multiple reaction monitoring (MRM) is preferred for biological matrices, as demonstrated in pharmacokinetic studies of deuterated analogs like N-Nitroso rac-Nebivolol-D4 .
Q. What stability considerations are critical when handling Doxorubicinolone in experimental workflows?
Stability is pH- and temperature-dependent. Store lyophilized forms at -20°C in inert atmospheres. For in vitro studies, prepare fresh solutions in phosphate-buffered saline (pH 7.4) and avoid prolonged exposure to light. Monitor degradation via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) and validate using forced degradation studies under acidic/alkaline conditions .
Advanced Research Questions
Q. How do pharmacokinetic profiles differ between individual Doxorubicinolone diastereomers, and what methodologies are used to assess this?
Individual diastereomers may exhibit varying metabolic clearance rates due to stereoselective enzyme interactions. To evaluate this, employ in vivo studies with isotope-labeled tracers (e.g., Doxorubicinolone-13C-d3) paired with LC-MS/MS. Compare AUC (area under the curve) and half-life values across diastereomers, ensuring chiral separation precedes pharmacokinetic analysis .
Q. What factors contribute to conflicting reports on the biological activity of Doxorubicinolone diastereomers, and how can these discrepancies be resolved?
Contradictions often arise from differences in diastereomeric purity, assay conditions, or cell-line variability. Address this by:
- Validating diastereomer ratios via chiral HPLC before biological testing.
- Replicating assays across multiple cell models (e.g., cardiomyocytes vs. cancer cells) to assess tissue-specific effects.
- Cross-referencing data with FDA guidance on doxorubicin impurities, which outline standardized testing protocols for anthracycline derivatives .
Q. How can researchers isolate the effects of individual diastereomers in in vivo models?
Use enantiomerically pure diastereomers synthesized via asymmetric catalysis or enzymatic resolution. For complex mixtures, apply in silico docking studies to predict binding affinities to targets like topoisomerase II. Complement this with knock-out animal models to evaluate stereoselective toxicity, ensuring controls account for solvent or excipient interference .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in stability data across studies?
Conduct systematic stability studies under ICH guidelines (e.g., Q1A–Q1E) to isolate degradation pathways. For example, compare oxidative degradation rates using radical initiators (e.g., AIBN) and correlate findings with Arrhenius kinetics. Cross-validate results via inter-laboratory studies using harmonized protocols .
Q. What strategies improve reproducibility in diastereomer-related pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
